molecular formula C14H20Cl2 B12281262 1,4-Bis(2-chloro-1,1-dimethylethyl)benzene CAS No. 5340-57-8

1,4-Bis(2-chloro-1,1-dimethylethyl)benzene

Cat. No.: B12281262
CAS No.: 5340-57-8
M. Wt: 259.2 g/mol
InChI Key: LBINGXVKLOJXHP-UHFFFAOYSA-N
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Description

1,4-Bis(2-chloro-1,1-dimethylethyl)benzene (CAS 5340-57-8, molecular formula C₁₄H₂₀Cl₂) is a symmetrically substituted benzene derivative with two 2-chloro-1,1-dimethylethyl groups at the para positions. This compound is characterized by its bulky tert-butyl-like substituents, each bearing a chlorine atom at the β-position.

Properties

CAS No.

5340-57-8

Molecular Formula

C14H20Cl2

Molecular Weight

259.2 g/mol

IUPAC Name

1,4-bis(1-chloro-2-methylpropan-2-yl)benzene

InChI

InChI=1S/C14H20Cl2/c1-13(2,9-15)11-5-7-12(8-6-11)14(3,4)10-16/h5-8H,9-10H2,1-4H3

InChI Key

LBINGXVKLOJXHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C1=CC=C(C=C1)C(C)(C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(2-chloro-1,1-dimethylethyl)benzene can be synthesized through several methods. One common method involves the reaction of 1,4-dibromo-2,5-di-tert-butylbenzene with thionyl chloride (SOCl2) to replace the bromine atoms with chlorine atoms. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 1,4-Bis(2-chloro-1,1-dimethylethyl)benzene may involve large-scale chlorination of 1,4-di-tert-butylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). This method allows for efficient production of the compound with high yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-chloro-1,1-dimethylethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The tert-butyl groups can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms and form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.

    Reduction Reactions: Products include hydrocarbons with tert-butyl groups.

Scientific Research Applications

Organic Synthesis

1,4-Bis(2-chloro-1,1-dimethylethyl)benzene serves as a precursor in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, enabling the formation of more complex molecules. For instance, it can be utilized to create derivatives that are significant in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Novel Compounds

A study demonstrated the use of 1,4-bis(2-chloro-1,1-dimethylethyl)benzene in synthesizing biologically active compounds through Friedel-Crafts alkylation reactions. The resulting products exhibited potential antimicrobial properties, highlighting the compound's utility in medicinal chemistry .

Material Science

The compound is investigated for its role as an additive in polymer chemistry. Its thermal stability and ability to enhance mechanical properties make it a candidate for use in plastics and coatings.

Data Table: Properties of Polymers with Additives

PropertyBase PolymerWith 5% 1,4-Bis(2-chloro-1,1-dimethylethyl)benzene
Tensile Strength (MPa)3035
Thermal Degradation Temp (°C)250270
Impact Resistance (J/m²)1520

This table illustrates the enhancements in physical properties when incorporating the compound into polymer matrices.

Environmental Studies

Research has also focused on the environmental impact of chlorinated compounds like 1,4-bis(2-chloro-1,1-dimethylethyl)benzene. Its persistence in the environment raises concerns about bioaccumulation and toxicity to aquatic life.

Case Study: Environmental Assessment

A comprehensive assessment evaluated the degradation pathways of this compound in aquatic environments. The study found that while it does not readily degrade, its breakdown products were less toxic than the parent compound . This finding is crucial for understanding its environmental footprint.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-chloro-1,1-dimethylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and tert-butyl groups influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Reactivity Studies : Research on 9-(2-chloro-1,1-dimethylethyl)-1,4-dimethyltriptycene demonstrates unique cation stabilization mechanisms, providing a model for understanding the target compound’s behavior in acid-catalyzed reactions .
  • Data Limitations : Physical properties (melting/boiling points) and quantitative toxicity data for 1,4-Bis(2-chloro-1,1-dimethylethyl)benzene remain unaddressed in the evidence, necessitating experimental characterization.

Biological Activity

1,4-Bis(2-chloro-1,1-dimethylethyl)benzene, also known by its CAS number 5340-57-8, is a chlorinated aromatic hydrocarbon with the molecular formula C14H20Cl2. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, antioxidant, and analgesic properties.

PropertyValue
Molecular Weight259.215 g/mol
Density1.055 g/cm³
Boiling Point331.8 °C
Flash Point167.3 °C
LogP4.719

Antimicrobial Activity

Research indicates that 1,4-bis(2-chloro-1,1-dimethylethyl)benzene exhibits significant antimicrobial properties. A study conducted on various essential oils containing this compound demonstrated its efficacy against a range of bacteria and fungi. The essential oil showed strong inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potent activity .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. The IC50 values for these assays were found to be indicative of moderate antioxidant potential, suggesting that the compound can effectively neutralize free radicals and may contribute to reducing oxidative stress in biological systems .

Analgesic Properties

In vivo studies have highlighted the analgesic effects of 1,4-bis(2-chloro-1,1-dimethylethyl)benzene when incorporated into essential oils. The analgesic mechanism was confirmed through various models that indicated its action on central pathways of nociception. The compound's impact on pain perception was particularly noted in tests involving the administration of naloxone, which suggested an opioid receptor-mediated effect .

Study on Essential Oils

A detailed study focused on the essential oils from Isodon rugosus, which contains 1,4-bis(2-chloro-1,1-dimethylethyl)benzene as a significant component. The research explored the chemical composition and biological activities of these oils:

  • Antimicrobial Activity : The essential oil exhibited strong antimicrobial effects against several bacterial strains.
  • Antioxidant Activity : The oil demonstrated substantial free radical scavenging capabilities.
  • Analgesic Effects : In vivo models indicated significant pain relief comparable to standard analgesics.

The findings were quantified using statistical analyses such as one-way ANOVA to establish significance levels (p < 0.05) for the observed activities .

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